molecular formula C7H7NO3 B13594705 2-(Nitromethyl)phenol

2-(Nitromethyl)phenol

Cat. No.: B13594705
M. Wt: 153.14 g/mol
InChI Key: FAUNIENDCMKSHE-UHFFFAOYSA-N
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Description

2-(Nitromethyl)phenol is an organic compound characterized by a phenol group substituted with a nitromethyl group at the ortho position

Preparation Methods

Synthetic Routes and Reaction Conditions

2-(Nitromethyl)phenol can be synthesized through several methods. One common approach involves the nitration of phenol. In this process, phenol is treated with nitric acid in the presence of a catalyst, typically sulfuric acid, to introduce the nitro group at the ortho position. The reaction conditions must be carefully controlled to avoid over-nitration and to ensure the desired product is obtained .

Industrial Production Methods

Industrial production of this compound often involves large-scale nitration processes. These processes utilize continuous flow reactors to maintain optimal reaction conditions and to ensure high yield and purity of the product. The use of advanced separation techniques, such as distillation and crystallization, is also common in industrial settings to purify the final product .

Chemical Reactions Analysis

Types of Reactions

2-(Nitromethyl)phenol undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2-(Nitromethyl)phenol has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-(Nitromethyl)phenol involves its interaction with specific molecular targets. For instance, its antiviral activity is attributed to its ability to inhibit the replication of viral RNA by interfering with the coat protein of the virus. This results in a significant reduction in viral titre and suppression of symptoms in treated plants .

Comparison with Similar Compounds

Similar Compounds

    2-Nitrophenol: Similar in structure but lacks the methyl group.

    4-Nitrophenol: The nitro group is positioned at the para position relative to the phenol group.

    2-(Aminomethyl)phenol: The nitro group is reduced to an amino group.

Uniqueness

2-(Nitromethyl)phenol is unique due to the presence of both a nitro group and a methyl group on the phenol ring. This combination of functional groups imparts distinct chemical properties, such as increased reactivity in electrophilic aromatic substitution reactions and potential biological activity .

Properties

Molecular Formula

C7H7NO3

Molecular Weight

153.14 g/mol

IUPAC Name

2-(nitromethyl)phenol

InChI

InChI=1S/C7H7NO3/c9-7-4-2-1-3-6(7)5-8(10)11/h1-4,9H,5H2

InChI Key

FAUNIENDCMKSHE-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C(=C1)C[N+](=O)[O-])O

Origin of Product

United States

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